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Off-target effects of AZD 4017 in research

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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

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Technical Support Center: AZD4017

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4017. The information focuses on potential off-target effects and provides structured data and experimental insights to ensure accurate and effective research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD4017?

AZD4017 is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary function is to block the conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone.[3] This inhibition of cortisol production in metabolic tissues is intended to prevent adverse metabolic effects associated with excess glucocorticoids.[3]

Q2: How selective is AZD4017 for its primary target?

AZD4017 demonstrates high selectivity for 11β -HSD1. In vitro studies have shown a significant difference in inhibitory concentration between its primary target and related enzymes.[1][2]

Q3: Are there any known off-target effects of AZD4017?

Yes, research has identified a notable off-target effect related to androgen metabolism. Inhibition of 11β-HSD1 by AZD4017 can lead to an increase in the biosynthesis of 11-



ketotestosterone (11KT), a potent 11-oxygenated androgen, particularly in adipose tissue.[4] This may have implications for the overall metabolic effects of the inhibitor, especially in female subjects.[4]

Q4: What are the common adverse events observed in clinical trials?

In clinical studies, milder adverse effects were generally comparable between the AZD4017 and placebo groups.[5] Serious adverse events have been reported, but they were not considered to be treatment-related.[5] Some studies have noted a statistically significant increase in serum creatinine and a decrease in the estimated glomerular filtration rate (eGFR), although these changes remained within the normal range.[2][6]

Q5: Does AZD4017 interfere with the anti-inflammatory action of corticosteroids?

AZD4017 does not appear to inhibit the anti-inflammatory activity of exogenously administered glucocorticoids.[3]

Troubleshooting Guide

Issue 1: Unexpected Hormonal Changes in Experimental Subjects

- Symptom: Observation of androgen-related effects in vivo, such as changes in reproductive tissues or hormone panels showing elevated androgens.
- Possible Cause: This is a known off-target effect of AZD4017. The inhibition of 11β-HSD1 can lead to a redirection of steroid metabolism, resulting in increased production of 11-oxygenated androgens like 11-ketotestosterone.[4]
- Resolution:
 - Quantify Androgen Levels: Use LC-MS/MS to specifically measure levels of 11ketotestosterone and other relevant androgens in plasma or tissue samples.
 - Consider the Model System: The metabolic consequences of increased 11KT may vary between species and sexes.
 - Data Interpretation: When analyzing results, consider the potential confounding effects of elevated androgens on the studied pathway.



Issue 2: Inconsistent Inhibition of Cortisol Production

 Symptom: Variable or lower-than-expected reduction in cortisol levels in treated cells or animals.

Possible Cause:

- Species Specificity: AZD4017 has reduced activity in some species, such as mice, compared to humans.[1]
- Compound Stability and Dosage: Ensure the compound is properly stored and the correct dose is being administered to achieve the desired concentration at the target tissue.

Resolution:

- Verify Potency: Confirm the IC50 of AZD4017 in your specific experimental system (e.g., human vs. mouse cells).
- Pharmacokinetic Analysis: If working in vivo, conduct pharmacokinetic studies to ensure adequate exposure of the target tissue to AZD4017.
- \circ Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for 11 β -HSD1 inhibition in your model.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of AZD4017

Target	IC50 (nM)	Reference(s)
11β-HSD1 (Human)	7	[1][2]
11β-HSD2	>30,000	[1][2]
17β-HSD1	>30,000	[1][2]
17β-HSD3	>30,000	[1][2]

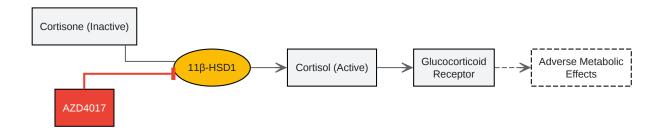


Experimental Protocols

Protocol 1: Assessing 11β-HSD1 Inhibition in Human Adipocytes

- Cell Culture: Culture primary human adipocytes in a suitable medium.
- Compound Treatment: Treat adipocytes with varying concentrations of AZD4017 or a vehicle control for a predetermined time (e.g., 24 hours).
- Cortisone Addition: Add cortisone to the culture medium.
- Sample Collection: After incubation, collect the cell culture supernatant.
- Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated method such as an ELISA or LC-MS/MS.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cortisol conversion inhibition against the logarithm of AZD4017 concentration.

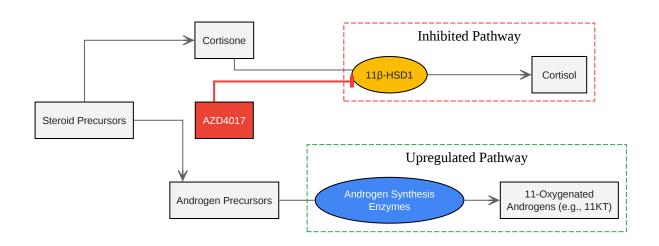
Visualizations



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Caption: Primary signaling pathway of AZD4017 action.

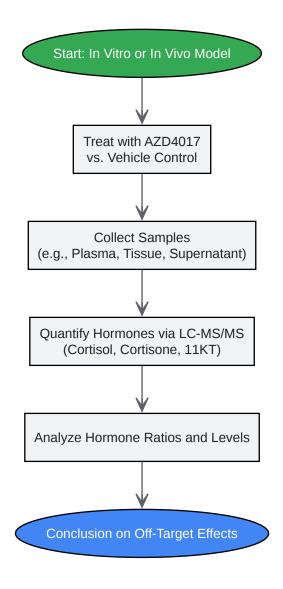




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Caption: Off-target effect of AZD4017 on androgen synthesis.





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Caption: Workflow for assessing off-target hormonal effects.

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